Intracellular Half-Life and Dosing Frequency: Cidofovir vs. Ganciclovir and Foscarnet
Cidofovir's active diphosphate metabolite exhibits a markedly prolonged intracellular half-life of 17 to 65 hours compared to the plasma half-lives of ganciclovir (2.5–3.6 hours) and foscarnet (5.5 hours) [1]. This pharmacokinetic advantage translates directly into a less frequent dosing schedule: cidofovir is administered at 5 mg/kg once weekly for two induction doses, followed by 5 mg/kg every two weeks for maintenance [2]. In contrast, ganciclovir requires 5 mg/kg intravenously every 12 hours for induction, followed by daily maintenance dosing, while foscarnet requires 90 mg/kg intravenously every 12 hours (or 60 mg/kg every 8 hours) for induction and daily maintenance infusions thereafter [2].
| Evidence Dimension | Intracellular Half-Life of Active Metabolite |
|---|---|
| Target Compound Data | Cidofovir diphosphate: 17–65 hours |
| Comparator Or Baseline | Ganciclovir triphosphate: Not applicable (plasma half-life 2.5–3.6 hours); Foscarnet: Not applicable (plasma half-life 5.5 hours, no active metabolite accumulation) |
| Quantified Difference | Cidofovir's active metabolite persists 6.8–26× longer than ganciclovir's plasma half-life |
| Conditions | Human pharmacokinetic studies; intracellular metabolite measurements |
Why This Matters
The extended intracellular half-life enables biweekly maintenance dosing, eliminating the need for daily intravenous infusions and indwelling central venous catheters, which reduces infection risk and improves patient quality of life.
- [1] UpToDate. Cidofovir: An overview. Basic Pharmacokinetics. Literature review current through Feb 2026. View Source
- [2] PMC11385360. Table 1. Comparison of Cidofovir, Foscarnet, Ganciclovir/Valganciclovir, Letermovir, and Maribavir. View Source
